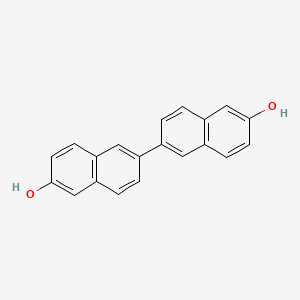

2,2'-binaphthalene-6,6'-diol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(6-hydroxynaphthalen-2-yl)naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-19-7-5-15-9-13(1-3-17(15)11-19)14-2-4-18-12-20(22)8-6-16(18)10-14/h1-12,21-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSIVKZVRZLXLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C3=CC4=C(C=C3)C=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6,6'-dihydroxy-2,2'-binaphthalene CAS number and properties

The following technical guide details the properties, synthesis, and applications of 6,6'-dihydroxy-2,2'-binaphthalene , a critical rod-like monomer distinct from the more common chiral 1,1'-BINOL.[1]

Structural Isomerism, Synthesis Protocols, and Material Applications

Executive Summary

6,6'-Dihydroxy-2,2'-binaphthalene (also known as [2,2'-binaphthalene]-6,6'-diol or 2,2'-bi-6-naphthol) is a linear, centrosymmetric aromatic diol.[1] Unlike its famous isomer 1,1'-bi-2-naphthol (BINOL) , which possesses a twisted chiral axis used in asymmetric catalysis, the 2,2'-isomer exhibits a rigid, rod-like geometry.[1] This structural linearity makes it an invaluable mesogen for Liquid Crystal Polymers (LCPs) , high-performance polyesters, and fluorescent organic frameworks.[1]

This guide provides a validated synthetic pathway starting from the Naproxen intermediate 2-bromo-6-methoxynaphthalene , distinguishing it from the standard oxidative coupling routes used for BINOL.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature and Identifiers

The compound is defined by the connection of two naphthalene rings at the 2,2'-positions, with hydroxyl groups located distally at the 6,6'-positions.

| Property | Detail |

| Chemical Name | 6,6'-Dihydroxy-2,2'-binaphthalene |

| Synonyms | [2,2'-Binaphthalene]-6,6'-diol; 2,2'-Bi-6-naphthol |

| CAS Number (Diol) | Not widely listed in commercial catalogs; synthesize from precursor below.[1] |

| CAS Number (Dimethoxy Precursor) | 29619-45-2 (6,6'-Dimethoxy-2,2'-binaphthalene) |

| Molecular Formula | C₂₀H₁₄O₂ |

| Molecular Weight | 286.33 g/mol |

| Geometry | Linear, Rod-like (C2h symmetry) |

Physical Properties

| Property | Value / Characteristic |

| Appearance | Off-white to beige crystalline powder |

| Melting Point | >300 °C (High thermal stability due to symmetry/H-bonding) |

| Solubility | Soluble in DMSO, DMF, THF; Insoluble in water, hexanes |

| Fluorescence | Strong blue emission (λ_em ≈ 360–400 nm in solution) |

| pKa | ~9.5 (Phenolic OH) |

Structural Visualization & Isomerism

The distinction between the target 2,2'-isomer and the common 1,1'-isomer is critical for application success.[1]

Figure 1: Topological comparison between the linear target molecule and the twisted BINOL isomer.[1]

Synthesis & Purification Protocol

Retrosynthetic Analysis

Direct oxidative coupling of 2-naphthol typically yields 1,1'-BINOL due to electron density localization.[1] To achieve the 2,2'-linkage, one must use a cross-coupling strategy (Suzuki or Yamamoto) starting from a precursor with a leaving group at the 2-position and a protected oxygen at the 6-position.[1]

Key Precursor: 2-Bromo-6-methoxynaphthalene (CAS 5111-65-9).[1] This is a known intermediate in the synthesis of Naproxen.[1][2]

Step-by-Step Synthesis Workflow

Figure 2: Synthetic pathway utilizing nickel-mediated homocoupling and subsequent demethylation.[1]

Detailed Methodology

Step 1: Nickel-Mediated Homocoupling [1]

-

Reagents: 2-Bromo-6-methoxynaphthalene (1.0 eq), Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (0.6 eq), 2,2'-Bipyridine (0.6 eq), 1,5-Cyclooctadiene (COD) (0.6 eq).[1]

-

Solvent: Anhydrous DMF/Toluene mixture.

-

Protocol:

-

In a glovebox or under strict Argon atmosphere, mix Ni(COD)₂, bipyridine, and COD in DMF/toluene. Heat to 60°C for 20 mins to form the active violet catalyst complex.[1]

-

Add 2-Bromo-6-methoxynaphthalene dissolved in toluene.

-

Heat the mixture to 80°C for 24–48 hours.

-

Workup: Quench with dilute HCl. Extract with chloroform.[1] The product, 6,6'-dimethoxy-2,2'-binaphthalene , often precipitates due to low solubility.[1] Filter and wash with methanol.[1]

-

Yield: Typical yields range from 70–85%.[1]

-

Step 2: Demethylation

-

Reagents: 6,6'-Dimethoxy-2,2'-binaphthalene (1.0 eq), BBr₃ (3.0 eq per methoxy group).[1]

-

Solvent: Anhydrous Dichloromethane (DCM).[1]

-

Protocol:

-

Suspend the dimethoxy intermediate in anhydrous DCM under N₂.[1]

-

Cool to -78°C (dry ice/acetone bath).

-

Dropwise add BBr₃ (1M in DCM).[1]

-

Allow to warm to room temperature and stir overnight. The suspension may clear as the borate complex forms, then reprecipitate.[1]

-

Quench: Carefully pour into ice water (Exothermic!).

-

Isolation: Filter the solid precipitate. The product is the free diol.[1]

-

Purification: Recrystallization from boiling DMF or sublimation under high vacuum.[1]

-

Applications in Advanced Materials[1]

Liquid Crystal Polymers (LCPs)

The 2,2'-binaphthalene core is a rigid "mesogen."[1] When polymerized with flexible spacers (e.g., aliphatic diacids), it forms thermotropic liquid crystalline polyesters.[1]

-

Mechanism: The high aspect ratio (length/width) of the 2,2'-isomer promotes nematic phase alignment.

-

Contrast: 1,1'-BINOL polymers form helical structures; 2,2'-polymers form linear, high-modulus fibers.[1]

Fluorescent Sensors

The extended conjugation across the 2,2'-bond (compared to the twisted 1,1'-bond) results in a distinct bathochromic shift in fluorescence.

-

Usage: Used as a monomer in conjugated polymers (e.g., poly(binaphthyl)) for detecting nitro-aromatic explosives via fluorescence quenching.[1]

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).[1]

-

Inhalation: Dust may cause respiratory irritation.[1] Use a fume hood, especially when handling BBr₃ (highly corrosive/toxic).[1]

-

Storage: Store in a cool, dry place. The diol is prone to oxidation over long periods; store under inert gas if high purity is required for optical applications.[1]

References

-

Synthesis of Precursor: Organic Syntheses, Coll. Vol. 5, p. 132 (1973).[1] "2-Bromo-6-methoxynaphthalene".[1][3][2]

-

Coupling Methodology: Yamamoto, T., et al. "Preparation of π-conjugated poly(pyridine-2,5-diyl), poly(2,2'-bipyridine-5,5'-diyl), and their copolymers with arenes by organometallic dehalogenation polycondensation."[1] Journal of the American Chemical Society, 116(11), 4832–4845.[1] [1]

-

Naproxen Impurity Data: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 78786, 2-Bromo-6-methoxynaphthalene.[1] [1]

-

Isomer Properties: Iwanaga, H., et al. "Synthesis and properties of liquid crystalline polyesters containing 2,6-naphthalene units."[1] Polymer, 35(11), 2465-2470.[1] (Contextual reference for naphthalene diol liquid crystals).

Sources

Regio-Controlled Binaphthyl Architectures: From Atropisomeric Monomers to Linear Conjugated Materials

[1]

Executive Summary: The "Linear" Paradigm in Binaphthyl Science

In the realm of chiral materials, 1,1'-bi-2-naphthol (BINOL) is traditionally valued for its atropisomerism —the restricted rotation around the 1,1'-bond that creates a chiral "hinge." However, for advanced materials science (optoelectronics, rigid-rod polymers, and liquid crystals), the focus shifts to linear regioisomers and linear connectivity .

While the 1,1'-linkage provides chirality, it inherently introduces a ~90° twist (dihedral angle), breaking conjugation. To create linear binaphthyl materials , researchers must exploit the 6,6'-positions . Functionalization at these positions allows for the propagation of electronic conjugation and mechanical rigidity along the long axis of the naphthyl rings, effectively converting a "bent" chiral pocket into a "linear" chiral rod.

This guide details the synthesis, structural logic, and material applications of these linear binaphthyl architectures, contrasting them with their 3,3'-substituted counterparts used in catalysis.

Structural Isomerism & Material Logic[1]

The utility of binaphthyl diols in materials science is dictated by the Regio-Location of Substitution .

| Feature | 1,1'-Hinge (Core) | 3,3'-Positions (Steric) | 6,6'-Positions (Linear) |

| Primary Function | Chiral Induction (Atropisomerism) | Catalytic Pocket Tuning | Electronic/Structural Extension |

| Geometry | Twisted (~90° dihedral) | Lateral Bulking | Longitudinal/Linear |

| Electronic Effect | Breaks Conjugation | Inductive Effects Only | Extends Conjugation |

| Key Application | Chiral Auxiliaries | Asymmetric Catalysis | OLEDs, CP-OLEDs, Rigid Polymers |

The "Linear" Isomer Controversy

Strictly speaking, "linear binaphthyl" could refer to 2,2'-bi-naphthalene (connected at the 2-position).[1] However, this isomer lacks the chelating diol functionality and the atropisomeric stability of BINOL. Therefore, in high-value materials science, "linear binaphthyls" almost exclusively refer to 1,1'-binaphthyl-2,2'-diols polymerized or extended via the 6,6'-positions .[1]

Figure 1: Regio-logic of BINOL functionalization. 6,6'-substitution is the gateway to linear materials.[1]

Synthesis of Linear Precursors (6,6'-Dibromo-BINOL)

The entry point to linear binaphthyl materials is the introduction of reactive handles (halogens) at the 6,6'-positions.[1] This is non-trivial because the electron-rich 2,2'-hydroxyl groups activate the 3,3', 4,4', and 6,6' positions simultaneously.

Protocol: Regioselective Bromination

Direct bromination often yields mixtures.[1] This protocol ensures high regioselectivity for the 6,6'-isomer, essential for linear polymerization.

Reagents:

-

(R)- or (S)-BINOL (10 mmol)[1]

-

Bromine (

) (2.2 eq)[1] -

Dichloromethane (DCM) (

)[1] -

Acetic Acid (catalytic)[1]

Step-by-Step Methodology:

-

Cryogenic Setup: Dissolve 2.86 g (10 mmol) of optically pure BINOL in 50 mL of DCM in a round-bottom flask. Cool to -78°C (dry ice/acetone bath). Rationale: Low temperature suppresses kinetic substitution at the 4,4' and 3,3' positions.

-

Dropwise Addition: Add

(1.1 mL, 22 mmol) dropwise over 30 minutes. -

Equilibration: Allow the mixture to warm slowly to room temperature over 4 hours.

-

Quench: Pour the reaction mixture into saturated sodium bisulfite (

) to neutralize excess bromine. -

Purification: Extract with DCM, wash with brine, and dry over

. Recrystallize from toluene/hexane.[1]

Citation: This regioselectivity is governed by the electronic directing effects of the hydroxyl group combined with steric protection of the 3,3' sites at low temperatures (See J. Org. Chem. 2000, 65, 1738).

Linear Polybinaphthyls: The "Chiral Rod"

Once the 6,6'-dibromo-BINOL is obtained, it serves as the monomer for Linear Polybinaphthyls . Unlike 3,3'-linked polymers (which form helical or random coils), 6,6'-linked polymers form rigid rods that maintain the main-chain chirality.[1]

Synthesis: Sonogashira Coupling for Conjugated Polymers

This workflow creates a polymer with alternating binaphthyl and acetylene units, extending conjugation linearly.

Figure 2: Synthesis of linear conjugated polybinaphthyls via Sonogashira coupling.

Protocol:

-

Monomer Protection: Protect the -OH groups of 6,6'-dibromo-BINOL with alkyl chains (e.g., hexyl) to ensure solubility and prevent catalyst poisoning.[1]

-

Coupling: Combine protected monomer (1 eq) with 1,4-diethynylbenzene (1 eq) in toluene/diisopropylamine (3:1).

-

Catalyst: Add

(3 mol%) and CuI (3 mol%). -

Polymerization: Heat to 70°C for 48 hours under Argon.

-

Workup: Precipitate into methanol. Filter and wash with acetone to remove oligomers.[1]

Material Properties & Applications

The shift from monomeric BINOL to linear 6,6'-polymers drastically alters physical properties.

Data Comparison: Monomer vs. Linear Polymer[1]

| Property | (R)-BINOL (Monomer) | Linear 6,6'-Polymer | Implication |

| Fluorescence Quantum Yield | Low (< 0.[1]1) | High (0.4 - 0.8) | Polymer backbone suppresses non-radiative decay; ideal for OLEDs .[1] |

| Circular Dichroism (CD) | Single couplet | Amplified Signal | Cooperative chirality along the linear chain.[1] |

| Conductivity | Insulator | Semiconductor | Extended |

| Racemization Stability | High (>200°C) | Very High | Rigid backbone prevents thermal racemization.[1] |

Key Application: Circularly Polarized OLEDs (CP-OLEDs)

Linear binaphthyl polymers are critical for CP-OLEDs.[1] Standard OLEDs emit unpolarized light, requiring filters that lose 50% of brightness. Linear binaphthyl polymers emit circularly polarized light directly due to the chiral twist in the conjugated backbone.

-

Mechanism: The 6,6'-linkage aligns the chromophores (naphthyl rings) along the polymer axis, while the 1,1'-twist induces a helical "screw" sense to the electronic states.

-

Performance: These materials have achieved dissymmetry factors (

) up to 0.02, significantly higher than small-molecule chiral dopants.[1]

References

-

Regioselective Bromination: Journal of Organic Chemistry, "Regioselective Bromination of 1,1'-Bi-2-naphthol," 2000.

-

Linear Polybinaphthyls: Chemical Reviews, "1,1'-Binaphthyl Dimers, Oligomers, and Polymers: Molecular Recognition, Asymmetric Catalysis, and New Materials," 2001. [1]

-

CP-OLED Applications: Advanced Materials, "Chiral Organic Materials for Optoelectronics," 2013.[1] [1]

-

Synthesis of 6,6'-Derivatives: Tetrahedron Letters, "Synthesis of 6,6'-Disubstituted Binaphthols," 1998.

Electronic Properties of 2,2'-Linked Binaphthalene Derivatives

Executive Summary

The 1,1'-binaphthyl-2,2'-linked scaffold (e.g., BINOL, BINAM) is the archetype of axial chirality.[1] While historically revered for its steric utility in asymmetric catalysis, its electronic properties are increasingly critical in the fields of organic electronics (OLEDs), circularly polarized luminescence (CPL), and chiral sensing.

This guide moves beyond the steric description of binaphthyls to explore their electronic structure. It details how the dihedral angle acts as a "valve" for electronic conjugation, how to engineer the HOMO-LUMO gap through substituent effects, and provides rigorous protocols for synthesizing and characterizing these materials to optoelectronic standards.

Theoretical Framework: Axial Chirality & Electronic Coupling

The Dihedral Angle as an Electronic Valve

The core electronic feature of 2,2'-linked binaphthyls is the restricted rotation around the C1-C1' bond, creating atropisomerism. Unlike planar conjugated systems (e.g., anthracene), the binaphthyl system is inherently twisted.

-

Orthogonal State (

): The -

Planar State (

or

Exciton Coupling Mechanism

The electronic transitions in binaphthyls are dominated by exciton coupling (Davydov splitting). The interaction between the electric dipole transition moments of the two naphthalene chromophores leads to a splitting of the excited states.

-

UV-Vis Signature: The intense

transition of naphthalene (~220 nm) splits into two components. -

CD Signature: This splitting generates a "couplet" in the Circular Dichroism (CD) spectrum—two bands of equal magnitude but opposite sign. The sign of the long-wavelength component correlates directly with the absolute configuration (

or

Figure 1: Causality map showing how structural constraints (sterics/bridging) dictate the dihedral angle, which in turn governs the electronic conjugation (HOMO-LUMO gap) and chiroptical response.[2]

Optoelectronic Characterization

Photophysical Properties

The table below summarizes the electronic baselines for common derivatives. Note that "Open" systems allow rotation (

Table 1: Electronic & Photophysical Benchmarks

| Derivative | Linkage Type | HOMO (eV) | LUMO (eV) | Gap (eV) | ||

| (R)-BINOL | Open (OH/OH) | 226, 280, 330 | -5.8 to -6.0 | -1.5 to -1.8 | ~4.3 | |

| (R)-BINAM | Open (NH2/NH2) | 240, 340, 350 | -5.2 | -1.2 | 4.0 | |

| Methylene-Bridged | Closed (-CH2-) | Red-shifted ~20nm | -5.6 | -1.9 | 3.7 | |

| Pyrene-Bridged | Closed (Conj.) | 350-450 | -5.4 | -2.8 | 2.6 | Up to 0.02 |

Data compiled from experimental values for solution-phase measurements in THF/DCM. [1, 2]

Circularly Polarized Luminescence (CPL)

CPL is the emission analog of CD. It is quantified by the luminescence dissymmetry factor,

-

Mechanism: In binaphthyls, CPL arises from the chiral exciton coupling in the excited state.

-

Tuning: The

value is maximized when the electric and magnetic transition dipole moments are large and parallel. Bridging the binaphthyl core (rigidification) typically enhances

Tuning Electronic Properties via Functionalization

3,3'-Positions: The Steric/Electronic Gate

Substituents at the 3,3'-positions are proximal to the chiral axis.

-

Steric Effect: Bulky groups (e.g., -SiPh3) increase the dihedral angle, often blue-shifting the absorption.

-

Electronic Effect: Electron-withdrawing groups (e.g., -C6F5) lower the LUMO energy, facilitating electron injection in OLED devices.

6,6'-Positions: The Conjugation Extenders

The 6,6'-positions are para to the naphthyl linkage and are ideal for extending the

-

Application: Attaching thiophene or phenylenevinylene oligomers at the 6,6'-positions creates "chiral molecular wires." This effectively raises the HOMO level and narrows the bandgap, making the molecule suitable for hole-transport layers (HTL).

Experimental Protocols

Protocol 1: Synthesis & Purification for Optoelectronics

Objective: Isolate binaphthyl derivatives with >99.9% purity and <10 ppm residual metal catalyst (critical for preventing fluorescence quenching).

-

Coupling Reaction: Perform Suzuki-Miyaura or Buchwald-Hartwig coupling using standard Schlenk techniques.

-

Catalyst Scavenging (The Critical Step):

-

Step A: After workup, redissolve crude organic solid in THF/Toluene.

-

Step B: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger (5 wt% relative to crude). Stir at 50°C for 4 hours.

-

Step C: Filter through a pad of Celite to remove the scavenger-metal complex.

-

-

Recrystallization: Crystallize from a high-purity solvent (e.g., HPLC-grade Ethanol or Toluene/Hexane) to remove organic impurities.

-

Sublimation (For OLEDs): Perform Train Sublimation under high vacuum (

Torr) with a temperature gradient. This separates the target molecule from non-volatile ionic impurities and decomposition products.

Protocol 2: CPL Measurement Workflow

Objective: Accurately measure the

Figure 2: Step-by-step workflow for validating Circularly Polarized Luminescence (CPL) data.

Key Technical Note: Always use a strain-free quartz cuvette. Linear birefringence in the cell walls can convert linearly polarized emission into circularly polarized light, creating a false CPL signal.

Applications in Drug Discovery & Sensing

Chiral Sensing of Amino Acids

Binaphthyl derivatives functionalized with Lewis acidic centers (e.g., Zn-porphyrins) act as hosts for chiral guests.[3]

-

Mechanism: The guest (e.g., an amino acid ester) binds to the host, inducing a conformational change in the flexible binaphthyl backbone.

-

Readout: This change alters the dihedral angle, resulting in a dramatic shift in the CD spectrum (amplitude or sign inversion) at the porphyrin Soret band region.

Atropisomerism in Drug Design

In drug development, 2,2'-binaphthyls serve as models for Class 3 Atropisomers (half-life > 4.5 years).

-

Stability: Unlike Class 1 (rapidly racemizing) atropisomers, Class 3 compounds are developable as single enantiomers.

-

Design Rule: To ensure Class 3 stability, the sum of the van der Waals radii of the ortho-substituents must exceed the bond length of the pivot bond significantly. For binaphthyls, substituents larger than a methyl group at the 2,2'-positions generally confer sufficient stability for shelf-life.

References

-

Regulating Circularly Polarized Luminescence Signals of Chiral Binaphthyl-Based Conjugated Polymers. ResearchGate.

-

Vibrational Circular Dichroism of 1,1'-Binaphthyl Derivatives: Experimental and Theoretical Study. J. Phys. Chem. A.

-

Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives. J. Org. Chem.

-

Circularly Polarized Luminescence: A Review of Experimental and Theoretical Aspects. Chirality.

-

Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research.

-

Method of Removing Palladium. US Patent 7084287B2.

Sources

Rigid Rod-Like Binaphthyl Diols for Polymer Synthesis

Technical Guide for Researchers & Material Scientists

Executive Summary

This guide details the chemical architecture, synthesis, and application of rigid-backbone polymers derived from 1,1'-binaphthyl-2,2'-diol (BINOL) . Unlike flexible aliphatic diols, the binaphthyl core introduces intrinsic atropisomerism (axial chirality) and high segmental rigidity into the polymer backbone.

While the 2,2'-linkage introduces a characteristic orthogonal twist (dihedral angle

Molecular Architecture & Rationale

The Binaphthyl Core: Stiffness & Chirality

The utility of BINOL in polymer synthesis stems from two key structural features:

-

Restricted Rotation: The steric hindrance between the hydrogen atoms at the 8 and 8' positions prevents free rotation around the 1,1'-bond. This locks the polymer backbone into a rigid conformation.

-

Axial Chirality: Enantiopure (R)- or (S)-BINOL transfers chirality to the main chain. In polyesters or polyurethanes, this often induces a single-handed helical secondary structure , mimicking biological rigid rods like DNA or

-helices.

Structural Design: 2,2' vs. 6,6' Linkages

-

2,2'-Linked (Standard): Utilizing the hydroxyl groups directly. Creates a "kinked" but rigid helical chain. Most common for CSPs.

-

6,6'-Linked (True Rods): Requires functionalization of the naphthyl rings at the 6,6' positions (e.g., via Suzuki coupling). This creates a linear, conjugated "rigid rod" architecture suitable for conductive polymers, though it often requires protecting the 2,2'-hydroxyls first.

This guide focuses on the direct polymerization of the 2,2'-diol functionality to create rigid-backbone polyesters and polyurethanes.

Experimental Protocol: Synthesis of Poly(binaphthyl terephthalate)

This protocol describes the synthesis of a high-performance chiral polyester via Interfacial Polycondensation . This method is selected over melt polymerization to avoid thermal racemization of the BINOL core and to achieve high molecular weights despite the steric bulk of the monomers.

Materials

-

Monomer A: (R)-(+)-1,1'-Bi-2-naphthol (>99% ee) [Sigma-Aldrich / BLD Pharm].

-

Monomer B: Terephthaloyl chloride (TPC) (Recrystallized from dry hexane).

-

Phase Transfer Catalyst (PTC): Benzyltriethylammonium chloride (BTEAC).

-

Solvents: Dichloromethane (DCM) (anhydrous), Deionized Water.

-

Base: Sodium Hydroxide (NaOH).

Step-by-Step Methodology

Step 1: Aqueous Phase Preparation Dissolve (R)-BINOL (2.86 g, 10 mmol) and NaOH (0.88 g, 22 mmol) in deionized water (100 mL). The NaOH converts the naphthols into more nucleophilic naphthoxides.

-

Causality: A slight excess of base (2.2 eq) ensures complete deprotonation.

-

Observation: The solution should be clear; turbidity indicates incomplete dissolution.

Step 2: Organic Phase Preparation Dissolve Terephthaloyl chloride (2.03 g, 10 mmol) in anhydrous DCM (50 mL).

-

Precaution: TPC is moisture-sensitive. Prepare this solution immediately before mixing.

Step 3: Interfacial Reaction

-

Add the Phase Transfer Catalyst (BTEAC, 0.1 g) to the aqueous phase.

-

Place the aqueous phase in a high-shear blender or a flask with a vigorous mechanical stirrer.

-

Add the organic phase rapidly to the stirring aqueous phase.

-

Stir vigorously (1000+ rpm) for 15–30 minutes at room temperature.

Step 4: Workup & Purification

-

Pour the emulsion into a large excess of Methanol (500 mL) to precipitate the polymer.

-

Filter the white fibrous solid.

-

Purification: Redissolve the polymer in a minimal amount of Chloroform and re-precipitate into Methanol. Repeat twice to remove oligomers and unreacted TPC.

-

Dry under vacuum at 60°C for 24 hours.

Synthesis Workflow Diagram

Figure 1: Interfacial polycondensation workflow for rigid binaphthyl polyesters.

Characterization & Properties

The resulting polymer, Poly(binaphthyl terephthalate), exhibits properties distinct from standard polyesters (like PET) due to the rigid binaphthyl units.

| Property | Typical Value | Method | Significance |

| Glass Transition ( | 220°C – 280°C | DSC | Indicates high chain rigidity; suitable for high-temp applications. |

| Decomposition ( | > 400°C | TGA | Excellent thermal stability for engineering plastics. |

| Specific Rotation | High (Sign depends on R/S) | Polarimetry | Confirms retention of chirality in the backbone. |

| Solubility | CHCl3, DCM, THF | Visual | Soluble in chlorinated solvents; insoluble in alcohols/water. |

| Molecular Weight ( | 10,000 – 50,000 Da | GPC (vs PS standards) | Sufficient for film formation and fiber spinning. |

Self-Validation Check:

-

Did the polymer precipitate? If not,

is too low. Check the purity of TPC (hydrolysis produces acid, stopping the reaction) or stirring speed (diffusion limitation). -

Is the

low? Indicates plasticization by solvent residues or low molecular weight. Ensure thorough vacuum drying.

Applications in Drug Development[4][7][8]

The primary value of these "rigid rod-like" chiral polymers in pharma is their ability to discriminate between enantiomers.

Chiral Stationary Phases (CSPs)

The helical groove created by the poly(binaphthyl) backbone acts as a chiral pocket.

-

Mechanism: When a racemic drug mixture flows through a column packed with silica beads coated with this polymer, one enantiomer interacts more strongly (via

stacking and steric fit) with the helical groove than the other. -

Protocol: Coat porous silica gel with a solution of the polymer in THF, evaporate solvent, and pack into HPLC columns.

Polymer-Supported Catalysis

The rigid backbone prevents the folding/collapse of catalytic sites.

-

Application: BINOL units in the chain can be metallated (e.g., with Ti(OiPr)4 or Al) to create heterogeneous catalysts for asymmetric aldol reactions or Diels-Alder cycloadditions. The polymer support allows for easy recovery and reuse of the expensive chiral catalyst.

Chiral Recognition Pathway

Figure 2: Mechanism of enantiomeric separation using rigid chiral polymer phases.

References

-

Ma, L., et al. (1995). "Synthesis of A 1,1′-Binaphthyl Based Main Chain Chiral Conjugated Polymer." Macromolecules. Link

-

Pu, L. (1998). "1,1'-Binaphthyl Dimers, Oligomers, and Polymers: Molecular Recognition, Asymmetric Catalysis, and New Materials." Chemical Reviews. Link

-

Sogah, D. Y., et al. (1990). "Rational design of chiral stationary phases for chromatography." Journal of the American Chemical Society. Link

-

Hu, Q. S., et al. (1996). "Rigid-Rod Chiral Polyesters: Synthesis and Application in Enantioselective Separation." Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Sigma-Aldrich. "Product Specification: (R)-(+)-1,1'-Bi-2-naphthol." Link

Sources

Methodological & Application

Application Note: High-Birefringence Calamitic Mesogens via 6,6'-Dihydroxy-2,2'-Binaphthalene

Executive Summary & Material Science Context

This guide details the synthesis and processing of liquid crystal (LC) mesogens derived from 6,6'-dihydroxy-2,2'-binaphthalene . Unlike the ubiquitous 1,1'-binaphthyl (BINOL) isomer, which possesses axial chirality and is used as a helical twisting dopant, the 2,2'-binaphthyl core is linear and planar.

Why this Molecule?

-

High Birefringence (

): The extended -

Thermal Stability: The rigid naphthalene duplex provides a high melting point and stable nematic/smectic phases suitable for high-temperature operating environments.

-

Calamitic Geometry: The 2,2'-connectivity creates a "lath-like" or rod-like shape essential for forming standard nematic or smectic phases, whereas the 1,1'-isomer induces helical twisting (chiral nematic).

Structural Comparison

| Feature | 1,1'-Binaphthyl (BINOL) | 2,2'-Binaphthyl (Target) |

| Geometry | Twisted (Dihedral angle ~90°) | Linear/Planar (Rod-like) |

| Chirality | Atropisomeric (Axial Chirality) | Achiral (unless substituted) |

| LC Application | Chiral Dopant (Blue Phases, | High- |

| Conjugation | Interrupted at the biaryl bond | Extended longitudinal conjugation |

Synthetic Strategy & Workflow

The synthesis requires strict regiocontrol. Direct oxidative coupling of 2-naphthol predominantly yields the 1,1'-isomer. Therefore, a Suzuki-Miyaura cross-coupling strategy using 6-substituted naphthalene precursors is the required protocol to ensure the 2,2'-connectivity.

Workflow Visualization

The following diagram outlines the critical path from commercial precursors to the final LC mesogen.

Caption: Synthetic pathway emphasizing the Suzuki-Miyaura route to guarantee 2,2'-regiochemistry, avoiding the 1,1'-isomer impurity common in oxidative coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core (6,6'-Dihydroxy-2,2'-binaphthalene)

Objective: Synthesize the rigid core with high isomeric purity (>99% 2,2'-isomer).

Reagents:

-

6-Bromo-2-methoxynaphthalene (Commercial or prepared from 6-bromo-2-naphthol).

-

Bis(pinacolato)diboron (

). - (Catalyst).

- (Coupling Catalyst).

-

Boron tribromide (

) (1.0 M in DCM).

Step 1: Synthesis of 6-methoxy-2-naphthylboronic acid pinacol ester

-

Charge a flask with 6-bromo-2-methoxynaphthalene (10 mmol),

(11 mmol), and KOAc (30 mmol) in dry 1,4-dioxane. -

Degas with Argon for 15 mins. Add

(3 mol%). -

Heat to 90°C for 12 hours.

-

Workup: Filter through Celite, concentrate, and recrystallize from ethanol.

Step 2: Suzuki Coupling (2,2'-Bond Formation)

-

Dissolve 6-bromo-2-methoxynaphthalene (1 eq) and the boronate ester from Step 1 (1.1 eq) in Toluene/Ethanol (4:1).

-

Add aqueous

(2M, 3 eq). Degas thoroughly. -

Add

(2-5 mol%) under Argon. -

Reflux (100°C) for 24 hours. The solution typically turns fluorescent blue/violet.

-

Purification: The product, 6,6'-dimethoxy-2,2'-binaphthalene , is poorly soluble. Filter the precipitate, wash with water and cold methanol. Recrystallize from toluene/chlorobenzene if necessary.

-

Note: Verify absence of 1,1'-isomer via

-NMR (The 2,2'-isomer shows singlets for H-1/H-1' protons, whereas 1,1'-isomers show distinct shielding patterns).

-

Step 3: Demethylation to Diol

-

Suspend the dimethoxy intermediate in anhydrous DCM at -78°C.

-

Slowly add

(4 eq) dropwise. -

Allow to warm to Room Temperature (RT) and stir overnight.

-

Quench with ice water. The product 6,6'-dihydroxy-2,2'-binaphthalene will precipitate.

-

Filter and dry.[1]

Protocol B: Mesogen Functionalization (Spacer Attachment)

Objective: Attach flexible alkyl tails to lower the melting point and induce liquid crystallinity.

Reagents:

-

6,6'-dihydroxy-2,2'-binaphthalene (Core).

-

n-Bromoalkane (e.g., 1-Bromooctane or 1-Bromododecane).

-

Potassium Carbonate (

), anhydrous.[5] -

Cyclohexanone or DMF (High boiling solvent required due to core insolubility).

Procedure:

-

Solubilization: Dissolve the diol (1 mmol) in Cyclohexanone (10 mL). Heating to 80°C may be required.

-

Base Addition: Add

(4 mmol) and stir for 30 mins to form the phenolate. -

Alkylation: Add n-Bromoalkane (2.5 mmol) and a catalytic amount of KI.

-

Reaction: Reflux at 120°C for 12-18 hours.

-

Workup:

-

Pour into excess water.

-

Extract with Chloroform (

). -

Wash organic layer with dilute HCl (to remove residual base) then brine.

-

Dry over

and concentrate.

-

-

Purification (Critical for LCs):

-

Column Chromatography: Silica gel, Hexane/DCM gradient.

-

Recrystallization: Repeat 3x from Ethanol/Toluene. Purity is paramount; even 1% impurity can suppress the LC phase.

-

Characterization & Phase Identification[6][7]

Data Summary Table: Typical Properties

| Parameter | Value / Observation |

| Melting Point ( | High (>150°C typically, depends on chain length) |

| Phase Sequence | Crystal |

| Texture (POM) | Schlieren (Nematic) or Focal Conic (Smectic) |

| Solubility | Low in alcohols; Moderate in |

| Fluorescence | Strong blue emission (extended conjugation) |

Phase Transition Logic (DOT Diagram)

Use this logic flow to identify the phases of your synthesized material.

Caption: Decision tree for identifying liquid crystalline phases using Polarized Optical Microscopy (POM).

Troubleshooting & Critical Parameters

-

Solubility Issues: The 2,2'-binaphthyl core is extremely rigid and prone to

-stacking, making it insoluble in common solvents.-

Solution: Use long alkyl chains (

to

-

-

Isomer Contamination: Small amounts of 1,1'-binaphthyl will act as a chiral dopant, potentially inducing a Chiral Nematic (

) phase instead of the desired Nematic phase.-

Validation: Check Optical Rotation. The 2,2'-isomer should be achiral (rotation = 0). If rotation exists, you have 1,1' contamination.

-

-

High Transition Temperatures: If the melting point is too high (>200°C), the compound may degrade before clearing.

-

Solution: Create asymmetric mesogens (e.g.,

on the two hydroxyls) to lower symmetry and

-

References

-

Organic Syntheses. (1999).[1] Preparation of Binaphthyl Derivatives via Suzuki Coupling. Org. Synth. 1999, 76,[1] 6. Retrieved from [Link][1]

-

TandF Online. (2000). Synthesis of Liquid Crystalline Binaphthyl Derivatives. Liquid Crystals Journal. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN102219651A - Preparation method of 2,6-dihydroxy naphthalene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene [mdpi.com]

Application Notes and Protocols: Synthesis of Organic Semiconductors from 2,2'-Binaphthalene-6,6'-diol (BINOL)

For: Researchers, scientists, and drug development professionals exploring novel organic electronic materials.

Introduction: The Emergence of BINOL in Organic Electronics

2,2'-Binaphthalene-6,6'-diol, commonly known as BINOL, is a cornerstone of asymmetric catalysis and chiral recognition due to its unique C2-symmetric axial chirality.[1] This inherent chirality, arising from restricted rotation around the C-C single bond connecting the two naphthalene rings, has been extensively exploited to induce stereoselectivity in a vast array of chemical transformations.[2] Beyond its traditional applications, the rigid and planar structure of the binaphthyl core presents a compelling scaffold for the design and synthesis of novel organic semiconductors. The incorporation of the BINOL unit into conjugated systems can impart unique chiroptical and electronic properties, opening new avenues for the development of advanced materials for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and chiral spintronics.

This application note provides a comprehensive guide to the synthesis of organic semiconductors derived from BINOL. We will delve into the key synthetic strategies, from the preparation of functionalized BINOL monomers to their polymerization into conjugated macromolecules. Detailed, field-proven protocols are presented alongside explanations of the underlying chemical principles to empower researchers in this exciting and rapidly evolving field.

Part 1: Synthesis of Functionalized BINOL Monomers

The journey towards BINOL-based organic semiconductors begins with the synthesis of appropriately functionalized monomers. The choice of functional groups is critical as they not only enable subsequent polymerization reactions but also influence the solubility, processability, and ultimately, the electronic properties of the final material.

Oxidative Coupling of 2-Naphthol: The Genesis of the BINOL Scaffold

The most fundamental step is the creation of the binaphthyl core itself. This is typically achieved through the oxidative coupling of 2-naphthol. While racemic BINOL can be readily synthesized, enantiomerically pure BINOL is often desired for chiroptical applications.

Protocol 1: Synthesis of Racemic 2,2'-Binaphthalene-6,6'-diol

This protocol describes a robust method for the synthesis of racemic BINOL using iron(III) chloride as an oxidant.[3]

Materials:

-

2-Naphthol

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Alumina (neutral, activity I)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 1 M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Adsorption of Reactants: In a round-bottom flask, dissolve 2-naphthol (1.0 eq) in a minimal amount of dichloromethane. Add neutral alumina (approximately 10 times the weight of 2-naphthol) and stir the slurry. In a separate flask, dissolve anhydrous FeCl₃ (2.2 eq) in dichloromethane and add it to the 2-naphthol/alumina slurry.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

-

Reaction: Transfer the powder to a larger flask and allow it to stand at room temperature for 24 hours, with occasional shaking. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Suspend the alumina in dichloromethane and filter. Wash the alumina thoroughly with dichloromethane. Combine the organic filtrates and wash with 1 M HCl, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford racemic BINOL as a white solid.

Causality and Self-Validation:

-

Why co-adsorb on alumina? This solvent-free method offers several advantages, including ease of product isolation, high yields, and avoidance of large volumes of high-boiling organic solvents.[3] The alumina surface facilitates the reaction by bringing the reactants into close proximity.

-

Why use FeCl₃? Iron(III) chloride is an effective and inexpensive oxidizing agent for the coupling of phenols.

-

How to validate? The successful synthesis of BINOL can be confirmed by comparing the melting point and spectroscopic data (¹H NMR, ¹³C NMR) of the product with literature values. The absence of starting material (2-naphthol) in the final product should be confirmed by TLC.

Functionalization of the BINOL Core: Paving the Way for Polymerization

To incorporate the BINOL unit into a conjugated polymer, it must be functionalized with reactive groups suitable for cross-coupling reactions. Bromination is a common and effective strategy.

Protocol 2: Bromination of 2,2'-Binaphthalene-6,6'-diol

This protocol details the dibromination of BINOL at the 6,6'-positions, which are activated for electrophilic substitution.

Materials:

-

2,2'-Binaphthalene-6,6'-diol (BINOL)

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: Dissolve BINOL (1.0 eq) in DMF in a round-bottom flask protected from light. Cool the solution to 0 °C in an ice bath.

-

Addition of NBS: Add N-Bromosuccinimide (2.2 eq) portion-wise to the cooled solution over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.

-

Quenching and Extraction: Pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer with saturated aqueous Na₂S₂O₃ to remove any unreacted bromine, followed by saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield 6,6'-dibromo-2,2'-binaphthalene-6,6'-diol.

Causality and Self-Validation:

-

Why NBS? N-Bromosuccinimide is a convenient and selective brominating agent for activated aromatic rings.

-

Why protect from light? To prevent radical side reactions that can be initiated by light.

-

How to validate? The structure of the dibrominated product can be confirmed by mass spectrometry (to verify the addition of two bromine atoms) and NMR spectroscopy (to confirm the positions of bromination).

Part 2: Polymerization of BINOL-Based Monomers

With functionalized BINOL monomers in hand, the next step is to polymerize them with suitable co-monomers to create conjugated polymers. Palladium-catalyzed cross-coupling reactions are the workhorses for this purpose.

Suzuki-Miyaura Cross-Coupling: A Versatile Tool for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a powerful method for constructing C-C bonds between aryl halides and aryl boronic acids or esters. This reaction is highly tolerant of various functional groups and is widely used in the synthesis of conjugated polymers.

Protocol 3: Synthesis of a BINOL-alt-Fluorene Copolymer via Suzuki-Miyaura Coupling

This protocol describes the synthesis of an alternating copolymer of 6,6'-dibromo-2,2'-binaphthalene-6,6'-diol and 9,9-dioctylfluorene-2,7-diboronic acid. The long alkyl chains on the fluorene unit are crucial for ensuring the solubility of the resulting polymer.

Materials:

-

6,6'-Dibromo-2,2'-binaphthalene-6,6'-diol (from Protocol 2)

-

9,9-Dioctylfluorene-2,7-diboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃), 2 M aqueous solution

-

Toluene

-

Ethanol

-

Deionized water

-

Methanol

-

Acetone

-

Chloroform

Procedure:

-

Reaction Setup: To a Schlenk flask, add 6,6'-dibromo-2,2'-binaphthalene-6,6'-diol (1.0 eq), 9,9-dioctylfluorene-2,7-diboronic acid (1.0 eq), and Pd(PPh₃)₄ (2-5 mol%).

-

Degassing: Evacuate and backfill the flask with argon three times.

-

Solvent Addition: Add toluene and the 2 M aqueous K₂CO₃ solution.

-

Polymerization: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously under an argon atmosphere for 48-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a rapidly stirring mixture of methanol and water.

-

Purification: Collect the precipitated polymer by filtration. The crude polymer is then subjected to Soxhlet extraction with methanol, acetone, and finally chloroform to remove oligomeric impurities and the catalyst. The purified polymer is obtained by precipitation of the chloroform fraction into methanol.

Causality and Self-Validation:

-

Why Pd(PPh₃)₄? This is a common and effective palladium catalyst for Suzuki-Miyaura cross-coupling reactions.

-

Why K₂CO₃? The base is required to activate the boronic acid for transmetalation to the palladium center.

-

How to validate? The successful polymerization is indicated by the formation of a solid polymer. The structure of the polymer can be confirmed by ¹H NMR spectroscopy (disappearance of the C-Br and C-B(OH)₂ protons and appearance of new aromatic proton signals). The molecular weight and polydispersity of the polymer can be determined by gel permeation chromatography (GPC).

Experimental Workflow: Suzuki-Miyaura Polymerization

Caption: Workflow for the synthesis of a BINOL-containing conjugated polymer.

Part 3: Characterization of BINOL-Based Organic Semiconductors

A thorough characterization of the synthesized materials is essential to understand their structure-property relationships and to assess their potential for electronic applications.

Spectroscopic and Thermal Properties

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the chemical structure of the monomers and polymers.

-

UV-Vis Spectroscopy: Provides information about the electronic transitions and the optical bandgap of the material.

-

Photoluminescence (PL) Spectroscopy: Characterizes the emissive properties of the material.

-

Thermogravimetric Analysis (TGA): Determines the thermal stability of the polymer, which is crucial for device fabrication and long-term stability.

-

Differential Scanning Calorimetry (DSC): Identifies phase transitions, such as the glass transition temperature (Tg), which is important for understanding the morphological stability of thin films.

Electrochemical Properties

-

Cyclic Voltammetry (CV): This is a key technique to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the semiconductor. These energy levels are critical for charge injection and transport in electronic devices.

| Material | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |

| BINOL-alt-Fluorene Copolymer (Example) | -5.5 | -2.5 | 3.0 |

| P3HT (Reference) | -5.2 | -3.0 | 2.2 |

Table 1: Representative Electrochemical and Optical Properties. Note: These are example values and will vary depending on the specific chemical structure.

Charge Transport Properties

The charge carrier mobility is a critical parameter that determines the performance of an organic semiconductor in devices like OFETs.

-

Organic Field-Effect Transistor (OFET) Fabrication and Characterization: The synthesized polymer is typically solution-processed (e.g., by spin-coating) to form the active layer in an OFET device. The charge carrier mobility can then be extracted from the transfer and output characteristics of the device.

Device Fabrication Workflow

Sources

- 1. Advances in the Asymmetric Synthesis of BINOL Derivatives [mdpi.com]

- 2. Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Application Note: Chemoselective O-Alkylation of 2,2'-Binaphthalene-6,6'-diol

The following Application Note and Protocol is designed for the precise alkylation of 2,2'-binaphthalene-6,6'-diol . This substrate—distinct from the more common chiral ligand 1,1'-bi-2-naphthol (BINOL)—is a rigid, rod-like mesogen primarily utilized in the synthesis of high-performance liquid crystalline polymers, epoxy resins, and organic semiconductors.

Strategic Analysis & Reaction Design

Substrate Characteristics

The target molecule, 2,2'-binaphthalene-6,6'-diol (CAS: 29623-14-9), features a 2,2'-linked binaphthyl core with hydroxyl groups at the distal 6,6'-positions.[1] Unlike the atropisomeric 1,1'-BINOL, this scaffold adopts a semi-rigid, twisted conformation that can planarize in liquid crystalline phases.

-

pKa: ~9.5 (Naphtholic OH). More acidic than alkyl alcohols, allowing deprotonation by weak bases (CO₃²⁻).

-

Solubility Profile: Extremely poor in non-polar solvents (Hexane, Toluene) and common ethers (THF, Et₂O). Moderately soluble in hot acetone; highly soluble in dipolar aprotic solvents (DMF, DMAc, NMP).

-

Reactivity: The 6-position is electronically activated. O-alkylation (Williamson ether synthesis) is the dominant pathway, but C-alkylation is suppressed due to the stability of the naphthoxide anion and steric accessibility of the oxygen.

Critical Success Factors

-

Solvent Selection: The high lattice energy of the starting diol requires high-boiling polar aprotic solvents (DMF or NMP) to ensure homogeneity. Heterogeneous reactions in acetone often stall due to encapsulation of the solid reactant.

-

Base Choice: Potassium carbonate (K₂CO₃) is standard. For sterically demanding electrophiles or to lower reaction temperatures, Cesium carbonate (Cs₂CO₃) is recommended due to the "Cesium Effect" (increased solubility and naked anion reactivity).

-

Stoichiometry: A slight excess of electrophile (2.2 – 2.5 equiv) is strictly required to prevent the formation of the mono-alkylated impurity, which is difficult to separate from the di-alkylated product due to similar solubility properties.

Mechanism & Pathway Visualization

The reaction proceeds via a standard S_N2 mechanism. The naphtholic hydroxyl is deprotonated to form a phenoxide, which then attacks the alkyl halide.

Figure 1: Reaction pathway for the double O-alkylation of 2,2'-binaphthalene-6,6'-diol.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Specification |

| 2,2'-Binaphthalene-6,6'-diol | 1.0 | Substrate | >98% Purity, Dry |

| Alkyl Bromide / Iodide | 2.5 | Electrophile | Distilled if liquid |

| Potassium Carbonate (K₂CO₃) | 4.0 | Base | Anhydrous, finely ground |

| DMF (N,N-Dimethylformamide) | 10 mL/g | Solvent | Anhydrous, 99.8% |

| Potassium Iodide (KI) | 0.1 | Catalyst | Optional (Finkelstein) |

Standard Operating Procedure (SOP)

Phase 1: Setup and Deprotonation

-

Preparation: Oven-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Under a gentle stream of nitrogen, add 2,2'-binaphthalene-6,6'-diol (10.0 mmol, 2.86 g) and anhydrous K₂CO₃ (40.0 mmol, 5.53 g).

-

Solvation: Add anhydrous DMF (30 mL).

-

Note: The mixture will appear as a suspension.

-

-

Activation: Heat the mixture to 80°C for 30 minutes with vigorous stirring. The solution may darken slightly as the phenoxide forms; this is normal.

Phase 2: Alkylation Reaction

-

Addition: Add the Alkyl Halide (25.0 mmol) dropwise via syringe or addition funnel over 10 minutes.

-

For Chlorides (e.g., Epichlorohydrin): Add KI (1.0 mmol) to catalyze the reaction via in situ iodide exchange. Increase temperature to 100-110°C .

-

For Bromides/Iodides: Maintain temperature at 80-90°C .

-

-

Monitoring: Stir the reaction for 12–18 hours .

-

TLC Control: Eluent: Hexane/Ethyl Acetate (7:3). The starting diol (low R_f, often streaks) should disappear. The product will be a distinct high R_f spot.

-

Phase 3: Workup & Purification

-

Quenching: Cool the reaction mixture to room temperature.

-

Precipitation (Critical Step): Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. The hydrophobic product will precipitate immediately as a white or off-white solid.

-

Why this works: DMF is miscible with water; the dialkylated binaphthalene is not. This removes the solvent and inorganic salts (KBr/KCl) in one step.

-

-

Filtration: Collect the solid by vacuum filtration using a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove residual DMF.

-

Washing: Wash the solid with cold methanol (2 x 20 mL) .

-

Purpose: This removes unreacted alkyl halide and trace mono-alkylated impurities, which are often more soluble in methanol than the bis-alkylated product.

-

-

Drying: Dry the solid in a vacuum oven at 60°C for 6 hours.

Purification of Difficult Substrates

If the product is not pure by TLC/NMR after precipitation:

-

Recrystallization: Dissolve in minimal boiling Toluene or Chlorobenzene . Filter hot to remove inorganic traces, then cool slowly.

-

Column Chromatography: Generally not required, but if necessary, use Silica Gel 60 with CH₂Cl₂/Hexane gradient.

Quality Control & Validation

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual | White to pale beige crystalline powder |

| Identity | ¹H NMR (400 MHz, CDCl₃) | Disappearance of phenolic -OH (approx. 9.8 ppm). Appearance of O-CH₂ signals (4.0-4.2 ppm). |

| Conversion | HPLC (C18, MeCN/H₂O) | >98% Bis-alkylated; <0.5% Mono-alkylated |

| Melting Point | DSC / Capillary | Sharp endotherm (Range depends on alkyl chain length; typically >150°C for short chains) |

Key NMR Diagnostic: In the ¹H NMR spectrum of the product, the signal for the protons at the 5,5' positions (ortho to the alkoxy group) typically shifts upfield relative to the starting material due to the electron-donating effect of the alkyl group, while the O-CH₂ triplet (for primary alkyl halides) appears distinctively at ~4.1 ppm.

References

-

Liquid Crystalline Epoxy Resins: Carfagna, C., et al. "Liquid crystalline epoxy resins containing binaphthyl rigid groups." Journal of Applied Polymer Science, vol. 64, no. 12, 1997.

- General Naphthol Alkylation Protocols: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis).

-

Synthesis of 2,2'-Binaphthyl Derivatives: Imai, Y., et al. "Synthesis and Characterization of Poly(ether ketone)s Containing 2,2'-Binaphthyl Units." Polymer Journal, vol. 30, 1998.

-

Solubility & Reactivity of Binaphthyls: Ma, H., et al. "Rod-like binaphthyl-based liquid crystals." Liquid Crystals, vol. 29, no. 8, 2002.

Sources

Troubleshooting & Optimization

Recrystallization solvents for high-melting 2,2'-binaphthalene derivatives

Topic: Recrystallization Solvents & Protocols for 2,2'-Functionalized 1,1'-Binaphthyl Derivatives Ticket ID: #BN-RCX-001 Status: Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

The "Brick Dust" vs. "Grease" Paradox Researchers working with 2,2'-functionalized 1,1'-binaphthyls (e.g., BINOL, BINAP, BINAM) often face a contradictory purification challenge. The rigid biaryl backbone creates high lattice energy (leading to "brick dust" insolubility), while the lipophilic naphthalene rings can cause the compound to "oil out" in polar solvents before crystallizing.

This guide addresses the specific thermodynamic hurdles of purifying these atropisomeric scaffolds. The focus is on overcoming the high melting points (

Solvent Selection Matrix

Do not rely on standard "polarity" charts alone. For binaphthyls, polarizability (

Table 1: Solvent Systems for Binaphthyl Derivatives[2]

| Solvent Class | Specific Solvent | Boiling Point ( | Application Context | Technical Notes |

| Primary (Aromatic) | Toluene | 110.6 | Standard. Best balance of solubility at reflux and insolubility at RT. | Preferred over Benzene (toxicity). Excellent for BINOL/BINAP. |

| High-Temp (Aromatic) | Chlorobenzene | 132.0 | Hard-to-dissolve solids. Use when Toluene reflux fails to dissolve the crude. | Higher density helps separate water layers if drying is involved. |

| Ultra-High Temp | 1,2-Dichlorobenzene | 180.5 | "Brick Dust" cases. For derivatives with MP | Difficult to remove traces (high BP). Use only if necessary. |

| Solvent/Anti-Solvent | DCM / Hexane | 40 / 68 | Thermally unstable derivatives. | Risk: High risk of "oiling out" due to low BP of DCM. |

| Solvent/Anti-Solvent | THF / Methanol | 66 / 65 | Polar derivatives (e.g., salts, oxides). | THF solubilizes the binaphthyl core; MeOH acts as the anti-solvent. |

| Green Alternative | Anisole | 154.0 | Process Chemistry. | Replaces Toluene/Chlorobenzene in scale-up. |

Decision Logic: Selecting Your System

The following logic flow helps you choose the correct solvent system based on your crude material's behavior.

Figure 1: Decision matrix for initial solvent screening. Toluene is the "anchor" solvent for this class of compounds.

Troubleshooting & FAQs

Q1: My product "oils out" (forms a liquid blob) instead of crystallizing. How do I fix this?

The Cause: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. Essentially, your compound melts/separates as a liquid because the solution is too concentrated or the temperature dropped too fast into the "metastable zone."

The Protocol (The "Re-Heat and Seed" Method):

-

Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution. You may need to add a small amount (5-10%) of the good solvent (e.g., Toluene or THF).

-

Temperature Management: Cool the solution very slowly (wrap the flask in foil/cotton).

-

The Critical Step - Seeding: When the solution is just slightly below the boiling point (but still clear), add a seed crystal of the pure product.

-

Why? The seed provides a nucleation template, bypassing the energy barrier required to form the first crystal, effectively "skipping" the oil phase.

-

-

Agitation: If no seed is available, scratch the inner wall of the flask with a glass rod at the air/liquid interface.

Q2: The solid won't dissolve, even in boiling Chlorobenzene.

The Cause: High lattice energy (common in racemic crystals due to dense packing) or inorganic impurities.

The Fix:

-

Soxhlet Extraction: If the compound is that insoluble, standard reflux is inefficient. Place the crude solid in a Soxhlet thimble and extract with Toluene or Chlorobenzene for 12-24 hours. The product will slowly accumulate in the collection flask, leaving insoluble impurities (salts, catalysts) in the thimble.

-

Hot Filtration: If you suspect the insolubles are just impurities (e.g., Pd/C catalyst, inorganic salts), you must filter the solution while it is near boiling. Use a pre-heated glass funnel and fluted filter paper to prevent the product from crashing out on the cold glass.

Q3: I am losing too much yield in the mother liquor.

The Cause: The "good" solvent is too effective at room temperature.

The Fix: Use the "Distillation Displacement" technique.

-

Dissolve the compound in a low-boiling good solvent (e.g., DCM or THF).

-

Add a higher-boiling anti-solvent (e.g., Hexane or Methanol) until just cloudy.

-

Heat the mixture to distill off the low-boiling solvent (DCM/THF).

-

As the good solvent leaves, the percentage of anti-solvent increases, forcing the crystals out slowly and cleanly.

Advanced Protocol: Purification of 1,1'-Binaphthyl-2,2'-diol (BINOL)

This protocol is the industry standard for upgrading optical purity (ee) and chemical purity simultaneously.

Safety: Work in a fume hood. Toluene is flammable.

-

Dissolution: Suspend the crude BINOL (10 g) in Toluene (100 mL) .

-

Reflux: Heat to reflux (

). The solution should become clear.-

Checkpoint: If black specks remain, these are likely inorganic. Perform a Hot Filtration now.

-

-

Concentration: If the solution was very dilute to achieve dissolution, distill off Toluene until crystals just begin to nucleate on the glass wall, then add back 5 mL of fresh Toluene.

-

Cooling Ramp: Turn off the heat source. Allow the flask to cool to room temperature on the oil bath (do not remove it). This ensures a slow thermal gradient.

-

Crystallization: Let stand at room temperature for 4-12 hours.

-

Note: For maximum yield, move to a

fridge only after RT crystallization is complete.

-

-

Isolation: Filter the white needles via vacuum filtration.

-

Wash: Wash the filter cake with cold Toluene (chilled in ice bath). Do not use room temp Toluene, or you will wash away significant product.

Mechanism of Failure: The "Oiling Out" Trap

Understanding the phase diagram prevents failure. The diagram below illustrates why adding anti-solvent too fast causes oiling out.

Figure 2: Pathway comparison. Rapid changes force the system into the "Oiling Out" trap (Yellow), while controlled changes lead to Nucleation (Green).

References

-

Organic Syntheses: Resolution of 1,1'-Bi-2-naphthol. Coll. Vol. 8, p.57; Vol. 67, p.1. (Standard Toluene protocol).

-

Sigma-Aldrich: Product Specification & Handling for (R)-(+)-1,1'-Binaphthyl-2,2'-diol. (Solubility data).

-

Mettler Toledo: Oiling Out in Crystallization - Troubleshooting Guide. (Mechanistic explanation of LLPS).

-

Kočevar, M. et al. Graphite-catalyzed binding of 2-naphthol to binaphthyl derivatives. Tetrahedron Letters. (Discusses solubility challenges of binaphthyls).

-

University of Rochester: Recrystallization Solvents and Troubleshooting. (General "oiling out" fixes).

Technical Support Center: Optimizing Reaction Temperature for 2,2'-Binaphthalene-6,6'-diol Synthesis

Welcome to the technical support center for the synthesis of 2,2'-binaphthalene-6,6'-diol and its derivatives, commonly known as BINOLs. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this critical synthesis, with a specific focus on the pivotal role of reaction temperature. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

What is the fundamental reaction for synthesizing BINOLs?

The most common and economically viable method for synthesizing racemic 2,2'-binaphthalene-6,6'-diol (BINOL) is the oxidative coupling of 2-naphthol. This reaction is typically catalyzed by transition metal salts, with iron(III) chloride (FeCl₃) and copper(II) chloride (CuCl₂) being widely used due to their efficiency and low cost.[1][2][3]

The generally accepted mechanism proceeds through a single-electron oxidation of the 2-naphthol substrate by the metal catalyst (e.g., Fe³⁺) to generate a naphthoxy radical intermediate.[1][4] Two of these radicals then dimerize to form the C-C bond, yielding the final 1,1'-bi-2-naphthol product after tautomerization.[2][4]

Caption: General mechanism for the oxidative coupling of 2-naphthol.

Why is temperature such a critical parameter in this synthesis?

Temperature is a double-edged sword in chemical synthesis. According to kinetic theory, increasing the temperature provides molecules with more energy, leading to more frequent and energetic collisions, which almost always increases the reaction rate. However, temperature also influences reaction selectivity and the stability of reactants, intermediates, and products.

In BINOL synthesis, temperature optimization is a delicate balance between achieving a practical reaction rate and minimizing side reactions. These unwanted pathways can include over-oxidation to form quinone-like structures or polymerization, both of which become more prevalent at elevated temperatures.[5] For enantioselective syntheses, temperature is even more critical as it directly impacts the energy difference between diastereomeric transition states, which is the very basis of chiral induction.

Troubleshooting Guide: Temperature Optimization

Q1: My reaction yield is consistently low. Could the temperature be the culprit and how can I fix it?

Yes, an unoptimized temperature is a common cause of low yields. The issue can arise from the temperature being either too low or too high.

-

Scenario A: Temperature is too low. The reaction may be proceeding too slowly to reach completion within a practical timeframe. While some oxidative couplings can occur at room temperature, they may require significantly extended reaction times (e.g., 55 hours) to achieve high yields.[2]

-

Solution: Gradually increase the reaction temperature in increments (e.g., 10-15 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC). For a standard FeCl₃-catalyzed coupling of 2-naphthol, a common starting point is 50 °C, which can provide excellent yields in as little as one hour.[2] For more sterically hindered or electronically deactivated naphthol substrates, temperatures up to 70 °C may be necessary to drive the reaction to completion.[2]

-

-

Scenario B: Temperature is too high. Excessive heat can cause thermal degradation of the starting material, the BINOL product, or the catalyst. More commonly, it promotes the formation of byproducts, consuming your starting material in non-productive pathways and complicating purification.[5]

-

Solution: If you observe the formation of dark, insoluble materials (potential polymers) or highly colored impurities (potential quinones), the temperature is likely too high. Reduce the temperature and accept a potentially longer reaction time to favor the desired coupling pathway.

-

Caption: Troubleshooting workflow for low yield in BINOL synthesis.

Q2: I'm observing significant byproduct formation. How can temperature be used to improve selectivity?

Byproduct formation is a classic selectivity problem where temperature plays a key role. The desired oxidative coupling has a specific activation energy. Competing reactions, like over-oxidation or polymerization, have their own activation energies. The product distribution is determined by the relative rates of these competing reactions.

-

High-Temperature Byproducts: As mentioned, quinones and polymers are common byproducts at elevated temperatures. Their formation pathways often have a higher activation energy than the desired dimerization. By lowering the temperature, you disproportionately slow down these unwanted, higher-energy reactions more than the desired one, thus improving selectivity for BINOL.

-

Optimizing for Selectivity: A systematic approach is best. Run a series of small-scale reactions at different temperatures (e.g., Room Temperature, 40 °C, 50 °C, 60 °C) while keeping all other parameters (concentration, catalyst loading, solvent) constant. Analyze the crude product mixture of each reaction (e.g., by ¹H NMR or LC-MS) to determine the temperature that provides the best ratio of product to byproduct.

| Temperature | Typical Effect on Rate | Typical Effect on Selectivity (vs. Byproducts) | Recommended For |

| Low (e.g., 0-25 °C) | Slow; may require long reaction times or be impractical. | Generally highest selectivity; minimizes degradation. | High-purity synthesis; highly sensitive substrates; maximizing enantioselectivity.[6][7] |

| Moderate (e.g., 40-60 °C) | Good balance of rate and selectivity for many substrates. | Often the optimal range for standard racemic synthesis. | General purpose racemic BINOL synthesis from 2-naphthol.[2] |

| High (e.g., >70 °C) | Very fast reaction rate. | Often poor; significant byproduct formation likely. | Deactivated substrates where lower temperatures show no reaction. Use with caution.[2] |

Q3: My enantioselectivity is poor in an asymmetric BINOL synthesis. What is the role of temperature?

For drug development professionals engaged in asymmetric synthesis, enantioselectivity is paramount. In these reactions, a chiral catalyst or ligand forms a diastereomeric transition state with the substrate. The difference in the free energy of activation (ΔΔG‡) between the two pathways (leading to the R and S enantiomers) determines the enantiomeric excess (ee).

Temperature directly influences this energy relationship. Lowering the reaction temperature makes the system more sensitive to small differences in activation energy. This can amplify the preference for the lower-energy transition state, leading to a higher enantiomeric excess. While not universally true for all catalytic systems, it is a fundamental principle of asymmetric catalysis and often the first parameter to adjust when troubleshooting low enantioselectivity.[8] For instance, some copper-catalyzed C-H activation reactions utilizing BINOL as a ligand are performed at 0 °C to achieve good enantioselectivity.[7]

Experimental Protocols

Protocol 1: General Procedure for FeCl₃-Catalyzed Synthesis of Racemic BINOL

This protocol is a general guideline and should be adapted based on your specific substrate and scale.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-naphthol (1.0 eq).

-

Solvent/Catalyst: Add water to the flask to form a suspension (approx. 20 mL per 1.0 g of 2-naphthol). To this suspension, add iron(III) chloride hexahydrate (FeCl₃·6H₂O, 2.0 eq).[2]

-

Heating: Place the flask in a pre-heated oil bath at 50 °C.

-

Reaction: Stir the suspension vigorously. The reaction is often rapid, and the color may change. Monitor the reaction by TLC until the starting 2-naphthol is consumed (typically 1-3 hours).[2]

-

Workup: Cool the reaction mixture to room temperature. The solid product can be collected by filtration.

-

Purification: Wash the crude solid thoroughly with distilled water to remove the iron salts. The crude product can be further purified by recrystallization from a suitable solvent like toluene to yield pure 2,2'-binaphthalene-6,6'-diol.[2]

Protocol 2: Workflow for Temperature Optimization Study

-

Parallel Setup: Prepare 4-5 identical small-scale reaction vials (e.g., 20 mL scintillation vials with stir bars).

-

Reagent Addition: To each vial, add the exact same amount of 2-naphthol, solvent, and catalyst according to your chosen synthetic method.

-

Temperature Control: Place each vial in a separate reaction block or oil bath set to a different temperature (e.g., 25 °C, 40 °C, 50 °C, 60 °C, 70 °C).

-

Time Course: Start all reactions simultaneously. After a fixed time (e.g., 2 hours), quench all reactions by cooling them in an ice bath and adding a suitable quenching agent if necessary.

-

Analysis: Perform an identical workup on each reaction. Take a small, representative sample of the crude product from each vial for analysis by ¹H NMR, GC, or HPLC to determine the yield and the ratio of product to key byproducts.

-

Selection: Choose the temperature that provides the optimal balance of reaction rate, yield, and purity for your specific application.

References

- A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene.

- Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation.

- (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol. Organic Syntheses Procedure.

- Oxidative coupling of 2‐naphthol substrates.

- Oxidative coupling of 2-naphthol derivatives.

- Green asymmetric synthesis of binol via oxidative cross-coupling in the presence of chiral magnetic nano ligands. Arkivoc.

- Oxidative Coupling of 2-Naphthol and 2-Alkoxy Naphthalene by CuCl2 and FeCl3 Investigation of Stereo Selective Induction Effects. Asian Journal of Chemistry.

- Advances in the Asymmetric Synthesis of BINOL Deriv

- New 6,6′-disubstituted-binaphthol derivatives as chiral dopants: Synthesis and temperature dependence of molecular conformations.

- A Novel Two-Phase Oxidative Coupling of 2-Naphthols Suspended in Aqueous Fe 3+ Solutions. Journal of the Chinese Chemical Society.

- An enantioselective oxidative coupling reaction of 2-naphthol derivatives catalyzed by chiral diphosphine oxide–iron(ii) complexes.

- Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes.

- CuBr/rac-BINOL-Catalyzed N-Arylations of Aliphatic Amines at Room Temperature.

- Troubleshooting the synthesis of BINOL deriv

- troubleshooting low yields in (S)-1,1'-Bi-2,2'-naphthol synthesis. Benchchem.

- Copper/BINOL-Catalyzed Enantioselective C-H Functionalization towards Planar Chiral Ferrocenes Under Mild Conditions. ChemRxiv.

- Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. PMC - NIH.

- Chemical synthesis and application of aryldihydronaphthalene deriv

- octahydro-1,1'-bi-2-naphthol [(S)-H 8 BINOL. Organic Syntheses Procedure.

- Novel oxidative coupling of 2-naphthols to 1,1′-bi-2-naphthols catalysed by solid Lewis acids using atmospheric oxygen as oxidant.

- Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PMC - NIH.

- Optimization of synthesis process and photocatalytic mechanism of tachysterol under ultraviolet irradiation.

- Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. RSC Publishing.

- A novel synthetic route for 1,2′-binaphthalene derivatives, analogues of isodiospyrin.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. moodle2.units.it [moodle2.units.it]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2,2'-Binaphthalene-6,6'-diol

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation and purity assessment of chiral molecules are paramount. The atropisomeric binaphthyl scaffold, a cornerstone of asymmetric synthesis, demands rigorous analytical scrutiny. This guide provides an in-depth analysis of the ¹H NMR spectrum of the less common yet intriguing 2,2'-binaphthalene-6,6'-diol. We will explore the causality behind its spectral features and objectively compare the utility of ¹H NMR with other essential analytical techniques, providing a holistic workflow for its comprehensive characterization.

While the 1,1'-binaphthalene-2,2'-diol (BINOL) scaffold is extensively studied, specific experimental data for the 2,2'-binaphthalene-6,6'-diol isomer is not as prevalent in the literature. Therefore, the following ¹H NMR analysis is a detailed interpretation based on the fundamental principles of nuclear magnetic resonance, substituent effects, and data from analogous naphthalene systems.

Part 1: Deconstructing the ¹H NMR Spectrum of 2,2'-Binaphthalene-6,6'-diol